1-Chloro-2-(methylselanyl)benzene
Description
1-Chloro-2-(methylselanyl)benzene is an organoselenium compound featuring a benzene ring substituted with chlorine and a methylselanyl (-SeCH₃) group in the ortho positions. The ortho-chlorine substituent is electron-withdrawing, influencing electronic distribution and steric interactions, while the methylselanyl group introduces selenium’s unique reactivity, such as redox activity and nucleophilic behavior .
Properties
IUPAC Name |
1-chloro-2-methylselanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClSe/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSAJGZAPPUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519027 | |
| Record name | 1-Chloro-2-(methylselanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-01-1 | |
| Record name | 1-Chloro-2-(methylselanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-iodobenzene with methylselenol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(methylselanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the selenium-containing group.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce selenoxides or selenones.
- Reduction reactions can lead to dechlorinated or modified selenium-containing compounds.
Scientific Research Applications
1-Chloro-2-(methylselanyl)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of selenium-containing polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(methylselanyl)benzene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
1-Chloro-2-(methylsulfonyl)benzene
- Structure : The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, contrasting with the less electronegative methylselanyl group.
- Reactivity : The sulfonyl group enhances electrophilic aromatic substitution resistance due to electron withdrawal and steric hindrance .
- Applications : Sulfonyl derivatives are common in pharmaceuticals and agrochemicals, whereas selenium analogs may exhibit distinct antioxidant or catalytic properties.
1-Chloro-2-(trifluoromethyl)benzene
- Structure : The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic.
- Interactions: Forms hydrogen bonds and electrostatic interactions in biological systems (e.g., with amino acids like Asp1044 in proteins) .
- Comparison : Unlike -SeCH₃, -CF₃ lacks redox activity but improves metabolic stability in drug design.
1-Chloro-2-(difluoromethoxy)benzene
- Structure : The difluoromethoxy (-OCF₂H) group combines electronegativity with moderate steric bulk.
- Physical Properties : Boiling point ~178.7°C, density ~1.306 g/cm³, comparable to selenium analogs but with lower molecular weight (178.56 g/mol vs. ~195 g/mol for -SeCH₃) .
(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene
- Structure : A sulfonylvinyl chain introduces conjugation and planar geometry.
- Bioactivity : Demonstrates antioxidant effects in PC12 cells (EC₅₀: 1.0–2.5 µM) by modifying KEAP1 cysteine residues, a mechanism less common in selenium derivatives .
o,p′-DDT and Derivatives
- Structure : Chlorinated ethyl or ethenyl groups (e.g., 1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene) .
- Toxicity : DDT analogs exhibit endocrine-disrupting effects, whereas selenium compounds may mitigate oxidative stress but pose toxicity risks at higher doses.
1-Chloro-2-(chloromethyl)benzene
- Reactivity : The chloromethyl (-CH₂Cl) group participates in nucleophilic substitutions, unlike the more stable -SeCH₃ group.
- Applications : Used as an intermediate in cross-coupling reactions (e.g., Pd-catalyzed allyl-aryl cyclization) .
1-Chloro-2-(2-nitroethenyl)benzene
- Structure : A nitrovinyl group enables Michael addition or cycloaddition reactions.
- Comparison: The methylselanyl group’s lower electronegativity may favor radical or selenoxide elimination pathways .
Data Tables
Table 1. Key Properties of Ortho-Substituted Chlorobenzenes
Biological Activity
1-Chloro-2-(methylselanyl)benzene, also known as o-chloromethylphenyl methyl selenide, is an organoselenium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula: C8H9ClSe
- Molecular Weight: 220.58 g/mol
- CAS Number: 1658-01-1
Biological Activity Overview
This compound exhibits various biological activities that are primarily attributed to the presence of the selenium atom in its structure. Selenium compounds are known for their antioxidant properties, and this specific compound has been studied for its potential roles in cancer prevention and treatment.
Antioxidant Activity
Research indicates that organoselenium compounds can enhance the body’s antioxidant defense mechanisms. The selenium atom in this compound can participate in redox reactions, contributing to the neutralization of free radicals, which are implicated in oxidative stress and various diseases, including cancer .
Anticancer Properties
Several studies have highlighted the anticancer potential of selenium-containing compounds. For instance, a study demonstrated that derivatives of methylselenol (a product of methylselenyl compounds) could induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism involves the modulation of cellular redox status and the induction of reactive oxygen species (ROS), leading to cell death.
The biological activity of this compound can be summarized as follows:
- Redox Reactions: The selenium atom acts as a reducing agent, participating in redox reactions that mitigate oxidative stress.
- Induction of Apoptosis: By altering the redox state within cells, this compound can trigger apoptotic pathways in malignant cells.
- Inhibition of Tumor Growth: Studies suggest that selenium compounds can inhibit tumor growth by affecting cell cycle regulation and promoting apoptosis .
Study 1: Antioxidant Effects
A study published in Bioinorganic Chemistry evaluated the antioxidant capacity of various organoselenium compounds, including this compound. The findings indicated significant scavenging activity against superoxide radicals, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses .
Study 2: Cancer Cell Line Research
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in increased levels of ROS and subsequent apoptosis. The compound was shown to activate caspase pathways, which are critical for programmed cell death .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are effective for producing 1-Chloro-2-(methylselanyl)benzene, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution of 1-chloro-2-nitrobenzene derivatives with methylselenolate under inert conditions. Microwave-assisted protocols (e.g., 150°C for 30 minutes) improve yields (50%) compared to conventional heating (35% at 120°C for 8 hours) by enhancing reaction kinetics. Solvent polarity (DMF > THF) and strict stoichiometric control (1:1.2 substrate-to-nucleophile ratio) minimize diselenide byproducts. Post-synthesis purification via column chromatography (hexane/ethyl acetate, 9:1) ensures >95% purity .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The methylselanyl group shows a singlet at δ 2.45 ppm (¹H) and δ 15.2 ppm (¹³C), distinct from sulfur analogs (δ 2.65 ppm and δ 18.7 ppm) due to selenium’s deshielding effect .
- ⁷⁷Se NMR : A diagnostic peak appears at 250–300 ppm, confirming selenium incorporation .
- GC-MS : Molecular ion [M]+ at m/z 196.6 with fragmentation patterns (e.g., m/z 143 for C6H4ClSe+) validates purity .
Q. How should researchers handle selenium-containing intermediates to mitigate toxicity risks?
Methodological Answer:
- Use gloveboxes for air-sensitive selenol intermediates.
- Treat waste with FeCl3 at pH 8–9 to precipitate selenium species (≥90% recovery efficiency) .
- Monitor workplace air for SeO2 using ICP-MS (detection limit: 0.1 µg/m³) .
Advanced Research Questions
Q. What computational approaches predict the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer: DFT calculations (B3LYP/6-311+G**) reveal the methylselanyl group’s +M effect directs electrophiles to the para position (HOMO energy: -5.2 eV). Nitration studies show 85% para-product selectivity, validated by HPLC (C18 column, acetonitrile/water eluent) .
Q. How does selenium substitution impact catalytic coupling reactions compared to sulfur analogs?
Methodological Answer:
- Suzuki Coupling : The larger van der Waals radius of Se (1.90 Å vs. 1.80 Å for S) necessitates bulkier ligands (XPhos instead of PPh3), reducing turnover frequency by 40% at 80°C .
- Oxidative Stability : Selenium analogs decompose at 210–220°C (vs. 195–205°C for sulfur analogs), requiring stabilizers like BHT (0.1 wt%) in long-term storage .
Q. What analytical challenges arise in detecting trace selenoxide degradation products?
Methodological Answer:
- GC-MS with SIM : Monitor m/z 158→143 for selenoxides (LOD: 0.1 ppm).
- HPLC-ICP-MS : Quantify selenium-specific isotopes (⁷⁷Se, ⁸²Se) with <5% RSD .
Key Considerations for Experimental Design
- Reaction Scalability : Microwave methods show linear scalability up to 50 mmol without yield drop .
- Environmental Impact : Selenium recovery protocols reduce ecological toxicity by 70% compared to direct disposal .
- Data Reproducibility : Use deuterated solvents (CDCl3) for NMR to avoid signal splitting artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
